4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. The unique structure comprises a quinazolinone moiety linked to a thiazole ring, which provides it with distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions:
Step 1: The synthesis starts with the preparation of 2-methyl-4-oxoquinazoline. This is usually achieved by cyclizing anthranilic acid derivatives with acetic anhydride under heating.
Step 2: The quinazoline derivative is then subjected to Friedel-Crafts acylation to introduce the phenyl group.
Step 3: The acylated product undergoes a condensation reaction with 2-aminothiazole to form the thiazole ring.
Step 4: Finally, carboxamide formation is accomplished by reacting the thiazole derivative with the appropriate amine under acidic or basic conditions.
Industrial Production Methods: Industrial-scale production follows similar steps but often involves optimization for higher yields and purity. This includes refining reaction conditions like temperature, solvent choice, and catalyst use to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation, particularly at the thiazole ring and quinazolinone moiety, to form sulfoxides and N-oxides, respectively.
Reduction: Reduction reactions often target the carbonyl groups in the quinazolinone, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the positions adjacent to the quinazolinone and phenyl rings.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often facilitated by reagents like alkyl halides, amines, and acids under various conditions (e.g., acidic, basic, or catalyzed by Lewis acids).
Oxidation products: Sulfoxides and N-oxides.
Reduction products: Alcohols.
Substitution products: Various substituted quinazolinone and thiazole derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and interaction with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties due to its ability to inhibit key biological pathways.
Industry: Used in the development of novel materials and as a component in certain pharmaceutical formulations.
Mechanism of Action
Molecular Targets and Pathways Involved: The compound exerts its biological effects primarily through interaction with enzyme active sites, binding to key amino acid residues. This binding disrupts enzyme function, leading to inhibition of biological pathways critical for cell survival and proliferation. For instance, its anticancer activity may involve inhibition of tyrosine kinase enzymes, which are crucial for cancer cell signaling and growth.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other quinazolinone-thiazole derivatives, 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide is unique due to its specific substitution pattern which enhances its binding affinity and selectivity towards certain biological targets.
List of Similar Compounds:2-phenylthiazole-5-carboxamide derivatives.
Quinazolinone-based enzyme inhibitors.
Thiazole-containing pharmaceuticals.
By synthesizing this compound and studying its properties, researchers continue to uncover its potential, paving the way for new scientific discoveries and applications.
Properties
IUPAC Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S/c1-16-23(33-25(27-16)18-9-4-3-5-10-18)24(31)29-19-11-8-12-20(15-19)30-17(2)28-22-14-7-6-13-21(22)26(30)32/h3-15H,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERPJXECUWDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)N4C(=NC5=CC=CC=C5C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.